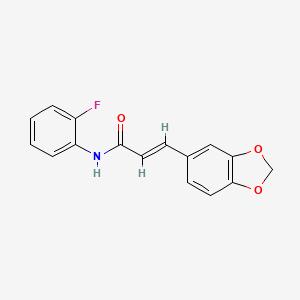
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BFA belongs to the class of compounds known as acrylamides, which are widely used in various industrial applications. In recent years, BFA has gained significant attention due to its unique chemical properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of intracellular trafficking. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the function of the Golgi apparatus, which is responsible for the processing and sorting of proteins. This leads to the accumulation of misfolded proteins and the induction of endoplasmic reticulum stress, which can trigger the apoptotic pathway.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has also been shown to have neuroprotective properties and can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide in lab experiments is its potent anticancer properties. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one of the main limitations of using 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide in lab experiments is its potential cytotoxicity. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of novel 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide and its potential targets in cancer cells. In addition, further studies are needed to determine the optimal dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide for therapeutic purposes. Finally, the potential use of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide in combination with other anticancer agents should be investigated to determine its synergistic effects.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-fluoroacetophenone with 3,4-methylenedioxyphenylacetonitrile in the presence of a base. Another method involves the reaction of 2-fluoroacetophenone with 3,4-methylenedioxyphenylacryloyl chloride in the presence of a base. These methods have been optimized to produce high yields of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide with good purity.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has potent anticancer properties and can induce apoptosis in cancer cells. 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)acrylamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-3-1-2-4-13(12)18-16(19)8-6-11-5-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUPAXSDRJOZIQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5721352.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
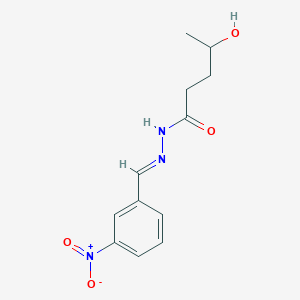
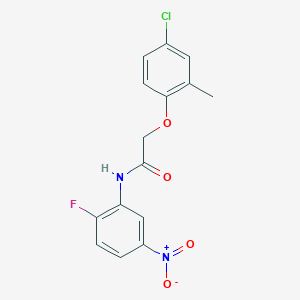
![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
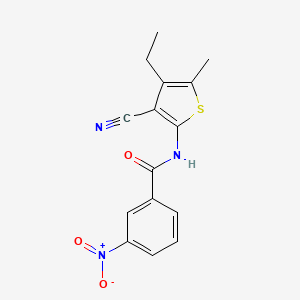
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
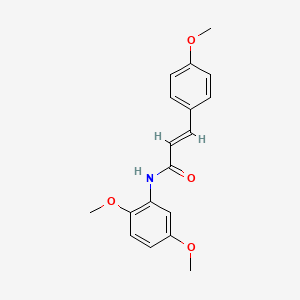
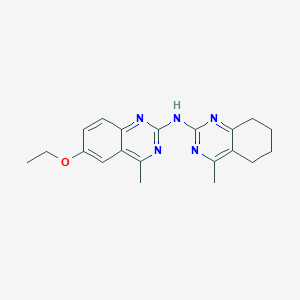
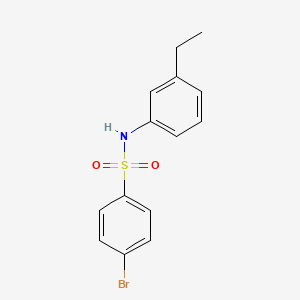
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
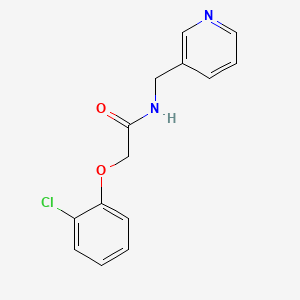
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)